molecular formula C23H19N3O3S2 B3478043 ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B3478043
M. Wt: 449.5 g/mol
InChI Key: KVUDLKWZXPTTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate involves the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This inhibition results in the induction of apoptosis and the inhibition of cell proliferation. Additionally, this compound has been found to reduce oxidative stress and inflammation through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has been found to reduce oxidative stress and inflammation, resulting in neuroprotective effects. Additionally, this compound has shown promising antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate in lab experiments include its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, this compound has been found to have promising results in inhibiting cancer cell growth and reducing oxidative stress and inflammation. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate include further research on its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Future research may also focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.

Scientific Research Applications

Ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, ethyl 4-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has shown promising antimicrobial activity against various bacterial strains.

properties

IUPAC Name

ethyl 4-[[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-2-29-23(28)16-8-10-17(11-9-16)26-20(27)13-30-21-18-12-19(15-6-4-3-5-7-15)31-22(18)25-14-24-21/h3-12,14H,2,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUDLKWZXPTTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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